Cas no 1449213-67-5 (tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate)

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate
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- インチ: 1S/C12H24N4O4/c1-12(2,3)20-11(17)16(4)6-8-19-10-9-18-7-5-14-15-13/h5-10H2,1-4H3
- InChIKey: RLEVTQIEDBSNOI-UHFFFAOYSA-N
- ほほえんだ: N(C)(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AK Scientific | AMTGC595-5g |
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate |
1449213-67-5 | 97% | 5g |
$880 | 2025-02-18 | |
abcr | AB562461-1g |
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate; . |
1449213-67-5 | 1g |
€575.10 | 2024-08-02 | ||
abcr | AB562461-5g |
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate; . |
1449213-67-5 | 5g |
€1443.20 | 2024-08-02 | ||
AK Scientific | AMTGC595-250mg |
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate |
1449213-67-5 | 97% | 250mg |
$128 | 2025-02-18 | |
AK Scientific | AMTGC595-1g |
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate |
1449213-67-5 | 97% | 1g |
$334 | 2025-02-18 | |
abcr | AB562461-250mg |
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate; . |
1449213-67-5 | 250mg |
€247.50 | 2024-08-02 |
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamateに関する追加情報
Comprehensive Overview of tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate (CAS No. 1449213-67-5)
The compound tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate (CAS No. 1449213-67-5) is a specialized organic molecule widely utilized in pharmaceutical research, bioconjugation, and material science. Its unique structure, featuring an azidoethoxy group and a tert-butyl carbamate moiety, makes it a valuable intermediate for click chemistry applications. Researchers and industry professionals frequently search for this compound due to its role in drug discovery and biopolymer modification.
One of the key features of tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate is its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern bioconjugation techniques. This reaction is pivotal in labeling biomolecules, developing targeted drug delivery systems, and creating advanced polymeric materials. The growing interest in click chemistry and bioorthogonal reactions has further amplified the demand for high-purity derivatives like this compound.
In pharmaceutical applications, 1449213-67-5 serves as a versatile building block for synthesizing prodrugs and antibody-drug conjugates (ADCs). Its azide functionality allows for efficient coupling with alkyne-bearing molecules, enabling researchers to design novel therapeutics with enhanced specificity and reduced side effects. The rise of precision medicine and next-generation biologics has made such intermediates indispensable in modern drug development pipelines.
From a synthetic chemistry perspective, the tert-butyl protecting group in this compound offers stability under various reaction conditions while allowing for facile deprotection when needed. This characteristic is particularly valuable in multi-step organic syntheses, where selective reactivity is crucial. Laboratories focusing on peptide synthesis or polymer chemistry often incorporate this molecule into their workflows to achieve complex molecular architectures.
The market for tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate has seen steady growth, driven by expanding research in biomaterials and nanomedicine. Academic institutions and pharmaceutical companies alike seek reliable suppliers of this compound, with purity and batch consistency being critical purchasing factors. Recent advancements in controlled drug release systems and diagnostic probes have further highlighted its importance in cutting-edge research.
Quality control of CAS No. 1449213-67-5 typically involves rigorous analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent requirements of GMP-grade applications and clinical research. The azide group's stability and reactivity profile make proper storage conditions (typically cool, dry environments under inert atmosphere) essential for maintaining product integrity over time.
Environmental and safety considerations for handling tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate follow standard laboratory protocols for azide-containing compounds. While not classified as hazardous under normal conditions, prudent practices include using personal protective equipment and working in well-ventilated areas. The compound's growing popularity in green chemistry applications stems from its efficiency in creating molecular bonds with minimal byproducts.
Future research directions involving 1449213-67-5 may explore its potential in bioimaging probes and smart materials that respond to biological stimuli. The compound's modular design allows for customization of its physicochemical properties, making it adaptable to emerging technologies in theranostics and tissue engineering. As synthetic methodologies advance, we anticipate novel derivatives of this scaffold will enable breakthroughs across multiple scientific disciplines.
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